6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
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Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound known for its unique chemical structure and properties It is a derivative of naphthyridine, characterized by the presence of an ethoxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves the condensation of p-aminophenetole with acetone in the presence of a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine exerts its effects involves its interaction with molecular targets and pathways. As an antioxidant, it reacts with free radicals to neutralize them, thereby preventing oxidative damage . The compound’s structure allows it to effectively scavenge free radicals and inhibit oxidative processes.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound shares a similar structure but differs in the position of the nitrogen atom.
Ethoxyquin: Known for its antioxidant properties, it is used in similar applications.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-1,5-naphthyridine |
InChI |
InChI=1S/C13H18N2O/c1-5-16-11-7-6-10-12(14-11)9(2)8-13(3,4)15-10/h6-8,15H,5H2,1-4H3 |
InChI Key |
FAMFYVHQECTINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(C=C2C)(C)C |
Origin of Product |
United States |
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